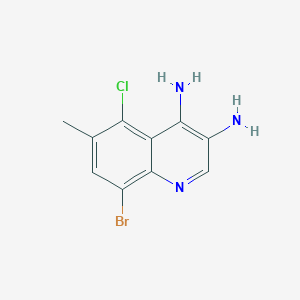

8-Bromo-5-chloro-6-methylquinoline-3,4-diamine

Beschreibung

8-Bromo-5-chloro-6-methylquinoline-3,4-diamine (CAS No. 2091355-04-1) is a halogenated quinoline derivative with the molecular formula C₁₀H₉BrClN₃ and a molecular weight of 286.56 g/mol . Structurally, it features a quinoline backbone substituted with bromine (position 8), chlorine (position 5), a methyl group (position 6), and two amine groups (positions 3 and 4). This compound is primarily utilized in medicinal chemistry and drug discovery due to the versatility of quinoline derivatives in targeting enzymes or receptors involved in diseases such as cancer and microbial infections .

Eigenschaften

Molekularformel |

C10H9BrClN3 |

|---|---|

Molekulargewicht |

286.55 g/mol |

IUPAC-Name |

8-bromo-5-chloro-6-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H9BrClN3/c1-4-2-5(11)10-7(8(4)12)9(14)6(13)3-15-10/h2-3H,13H2,1H3,(H2,14,15) |

InChI-Schlüssel |

GWDHCPMXXWKHRT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1Cl)C(=C(C=N2)N)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine typically involves the halogenation of quinoline derivatives followed by amination. The reaction conditions often include the use of brominating and chlorinating agents under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced techniques to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-5-chloro-6-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

8-Bromo-5-chloro-6-methylquinoline-3,4-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Quinoline derivatives are a prolific class of compounds with diverse pharmacological profiles. Below is a comparative analysis of 8-bromo-5-chloro-6-methylquinoline-3,4-diamine with structurally or functionally related compounds:

Structural Analogues

Key Observations :

- Substituent Positionality: The placement of halogens (Br, Cl) and methyl groups significantly impacts biological activity.

- Synthetic Accessibility: While 6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine is synthesized in a single step with high yield (68%) , the synthesis route for 8-bromo-5-chloro-6-methylquinoline-3,4-diamine remains undocumented in available literature, suggesting either proprietary methods or unexplored optimization .

Pharmacological Profiles

- Antitumor Activity: Unlike dynemicin A, which intercalates DNA directly, halogenated quinolines like 8-bromo-5-chloro-6-methylquinoline-3,4-diamine are hypothesized to inhibit kinases (e.g., AKT1) critical for cancer cell survival .

- Antimicrobial vs. Anticancer: Quinine’s antimalarial mechanism contrasts with the proposed kinase inhibition of halogenated quinolines. The diamine groups in 8-bromo-5-chloro-6-methylquinoline-3,4-diamine may enable dual functionality, though this requires experimental validation .

Physicochemical Properties

| Property | 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine | 6-Bromo-N-(2-methyltriazolyl)quinolin-4-amine | Quinine |

|---|---|---|---|

| Molecular Weight | 286.56 g/mol | 397.25 g/mol | 324.42 g/mol |

| Halogen Content | Br, Cl | Br | None |

| Hydrogen Bond Donors | 2 (NH₂ groups) | 1 (NH group) | 2 (OH, NH) |

Insights :

Biologische Aktivität

8-Bromo-5-chloro-6-methylquinoline-3,4-diamine is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine includes a bromine atom at the 8-position, a chlorine atom at the 5-position, and a methyl group at the 6-position of the quinoline ring. This unique arrangement contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including 8-bromo-5-chloro-6-methylquinoline-3,4-diamine, exhibit significant antimicrobial properties. For instance:

- Inhibition Zones : Studies have demonstrated that this compound can inhibit various strains of bacteria. Inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae were reported to be 22 mm and 25 mm, respectively, compared to standard drugs .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related quinoline derivatives ranged from to mg/mL against several pathogenic bacteria .

Anticancer Activity

The anticancer potential of 8-bromo-5-chloro-6-methylquinoline-3,4-diamine has been explored through various assays:

- Cell Viability Assays : In vitro studies on cancer cell lines such as HeLa showed that this compound exhibits low toxicity at concentrations up to 200 µM, suggesting a favorable safety profile while retaining efficacy against cancer cells .

- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific cellular pathways involved in cell proliferation and survival. Research indicates that derivatives with hydroxyl or acyloxy groups at position 8 show moderate activity against cancer cell lines .

The mechanism by which 8-bromo-5-chloro-6-methylquinoline-3,4-diamine exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may interact with various enzymes and receptors within cells, modulating their activity.

- Cellular Pathway Modulation : By affecting signaling pathways related to cell division and apoptosis, it can influence cancer cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-bromo-5-chloro-6-methylquinoline-3,4-diamine, a comparison with similar quinoline derivatives is insightful:

| Compound Name | Antimicrobial Activity (Inhibition Zone) | Anticancer Activity (Cell Line Tested) | MIC (mg/mL) |

|---|---|---|---|

| 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine | 22 mm (Pseudomonas aeruginosa) | HeLa | |

| Other Quinoline Derivative A | 24 mm (standard drug) | MCF7 | |

| Other Quinoline Derivative B | 20 mm | A549 |

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Antiviral Properties : Some studies have suggested that related compounds exhibit antiviral activity against influenza viruses, indicating potential for broader therapeutic applications .

- Combination Therapies : Research has explored the use of quinoline derivatives in combination with other therapeutic agents to enhance efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.